ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an amino group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3-aminocrotonate with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through a cyclization mechanism to form the pyrrole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thienyl group can be reduced to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-5-(2-furyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-5-(2-pyridyl)-1H-pyrrole-2-carboxylate
Uniqueness
This compound is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it particularly suitable for certain types of chemical reactions and biological interactions that similar compounds may not be able to achieve .
Properties
CAS No. |
237435-97-1 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 3-amino-5-thiophen-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3 |
InChI Key |
BLVGTMROQIMHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CS2)N |
Origin of Product |
United States |
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